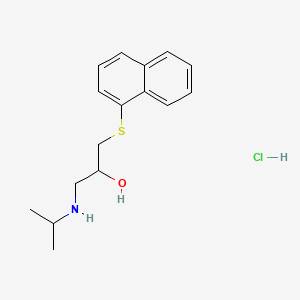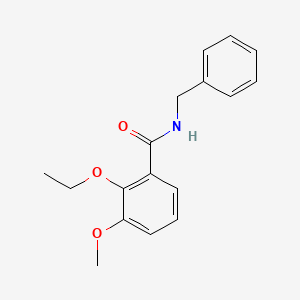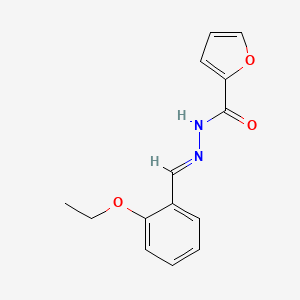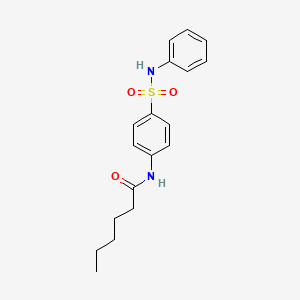
Acetophenone, 3,4-dihydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3,4-dihydroxy-5-methoxy-, is a phenolic compound that belongs to the class of acetophenones It is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3,4-dihydroxy-5-methoxy-, can be achieved through several methods. One common approach involves the Fries rearrangement of pyrocatechol diacetate with aluminum chloride in nitrobenzene at temperatures between 75°C and 95°C . Another method includes the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods
Industrial production of acetophenone derivatives often involves multicomponent reactions due to their efficiency and high yield. These reactions typically use commercially available or readily accessible starting materials, making them ideal for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 3,4-dihydroxy-5-methoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The carbonyl group in acetophenone can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetophenone, 3,4-dihydroxy-5-methoxy-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetophenone, 3,4-dihydroxy-5-methoxy-, involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest . The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paeonol (2-Hydroxy-4-methoxyacetophenone): Known for its anti-inflammatory and analgesic properties.
Apocynin (4-Hydroxy-3-methoxyacetophenone): Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Acetophenone, 3,4-dihydroxy-5-methoxy-, is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and biological activity compared to other acetophenone derivatives. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
3934-89-2 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
1-(3,4-dihydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-7(11)9(12)8(4-6)13-2/h3-4,11-12H,1-2H3 |
InChI-Schlüssel |
APWNPKIBUXZTOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)

![9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081865.png)



![3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15081890.png)



![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)

